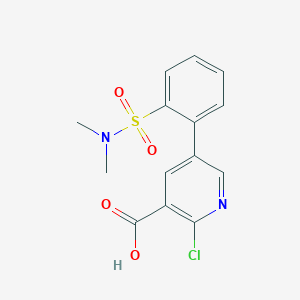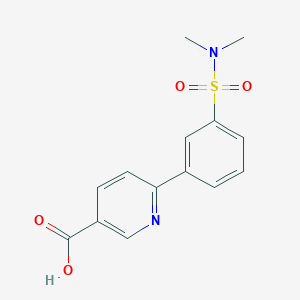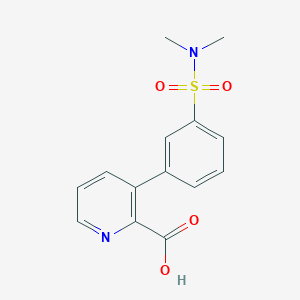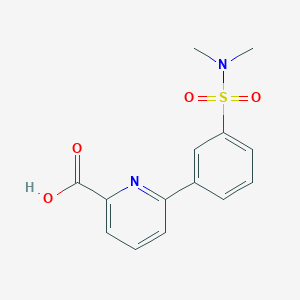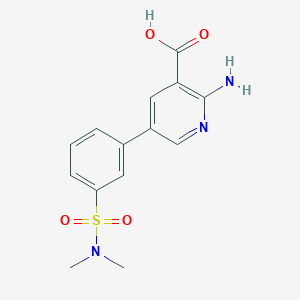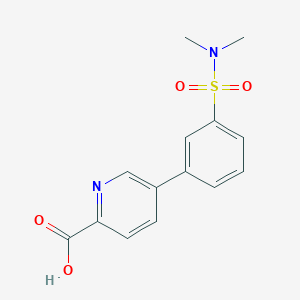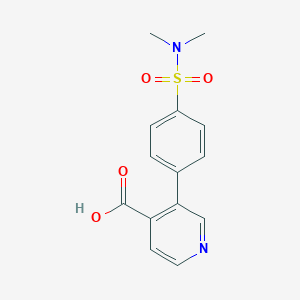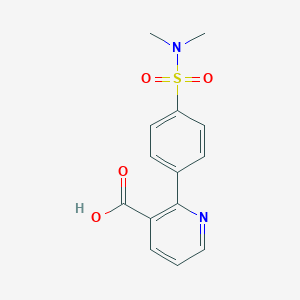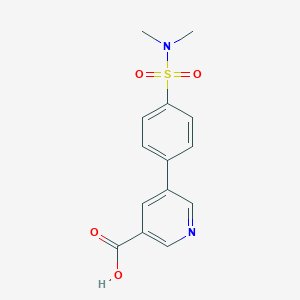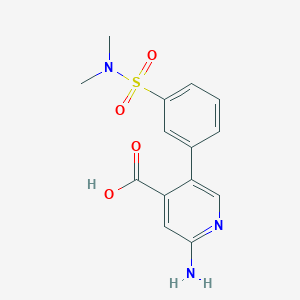
2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid (2A5DMSIPA) is an organic compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its use in laboratory experiments has been increasing in recent years.
作用机制
2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid, 95% is believed to act by binding to the active site of enzymes, thereby inhibiting their activity. Additionally, 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid, 95% has been found to have an effect on the expression of certain genes, suggesting that it may also act as a transcriptional regulator.
Biochemical and Physiological Effects
2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to alter the expression of certain genes. Additionally, 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid, 95% has been found to have an effect on the production of certain hormones, such as cortisol and epinephrine.
实验室实验的优点和局限性
The use of 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid, 95% in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and it is relatively inexpensive. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to the use of 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid, 95% in laboratory experiments. For example, it is not water-soluble, making it difficult to use in aqueous solutions. Additionally, it has been found to have a relatively low solubility in organic solvents, making it difficult to use in organic solvent-based systems.
未来方向
There are a variety of potential future directions for the use of 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid, 95% in scientific research. For example, it could be used to study the pharmacological effects of various drugs, as well as to study the biochemical and physiological effects of various compounds. Additionally, it could be used as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, it could be used to study the effects of various compounds on gene expression. Finally, it could be used to study the effects of various compounds on hormone production.
合成方法
2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid, 95% can be synthesized using a simple two-step reaction. The first step involves the reaction of 2-aminobenzoic acid (2-ABA) with 3-N,N-dimethylsulfamoylphenyl isonicotinic acid (3-DMSIPA) in a solution of dimethylformamide (DMF). The second step involves the reaction of the resulting product with isonicotinic acid (INA) in a solution of dimethyl sulfoxide (DMSO). The product of this reaction is 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid, 95% with a purity of 95%.
科学研究应用
2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid, 95% has been found to have a variety of applications in scientific research. It has been used as a substrate for enzyme assays and as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid, 95% has been used to study the pharmacological effects of drugs, as well as to study the biochemical and physiological effects of various compounds.
属性
IUPAC Name |
2-amino-5-[3-(dimethylsulfamoyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-17(2)22(20,21)10-5-3-4-9(6-10)12-8-16-13(15)7-11(12)14(18)19/h3-8H,1-2H3,(H2,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFUMHNAZUVTPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CN=C(C=C2C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


